molecular formula C16H12N2O7 B5711600 5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid

5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid

Cat. No. B5711600
M. Wt: 344.27 g/mol
InChI Key: PHDWSUOHFUVBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid, also known as MNBAI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNBAI is a fluorescent molecule that can be used as a probe to detect different biological molecules and processes.

Mechanism of Action

5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid works by binding to specific biological molecules and undergoing a change in its fluorescence properties. This change can be detected using different spectroscopic techniques such as fluorescence spectroscopy, which allows researchers to study the binding and interaction of this compound with different biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or metabolism, making it an ideal probe for studying different biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid is its high sensitivity and selectivity towards different biological molecules. It can detect small changes in the concentration and activity of these molecules, making it a powerful tool for studying different biological processes. However, this compound has some limitations, such as its dependence on the pH and ionic strength of the solution, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of 5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid in scientific research. One area of interest is the development of new this compound derivatives with improved properties such as higher sensitivity and selectivity. Another area of interest is the use of this compound in vivo to study different biological processes in living organisms. This compound can also be used in combination with other probes and imaging techniques to provide a more comprehensive understanding of different biological processes.

Synthesis Methods

5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid can be synthesized using a multistep reaction. The first step involves the preparation of 3-methyl-4-nitrobenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with isophthalic acid in the presence of a base to form this compound.

Scientific Research Applications

5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid has a wide range of applications in scientific research. It can be used as a fluorescent probe to detect different biological molecules such as proteins, nucleic acids, and lipids. This compound can also be used to study different biological processes such as enzyme activity, protein-protein interactions, and DNA replication.

properties

IUPAC Name

5-[(3-methyl-4-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c1-8-4-9(2-3-13(8)18(24)25)14(19)17-12-6-10(15(20)21)5-11(7-12)16(22)23/h2-7H,1H3,(H,17,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDWSUOHFUVBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973121
Record name 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5755-27-1
Record name 5-(3-Methyl-4-nitrobenzamido)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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